molecular formula C15H10F3NO3 B3370136 2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid CAS No. 32941-99-4

2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid

Cat. No.: B3370136
CAS No.: 32941-99-4
M. Wt: 309.24 g/mol
InChI Key: FVJBRCBFURYRIQ-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid is a benzoic acid derivative featuring a carbamoyl group at the 2-position of the benzene ring, which is further substituted with a 2-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is a key structural element, imparting electron-withdrawing properties that enhance metabolic stability and influence the compound’s acidity (pKa of the carboxylic acid group) .

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO3/c16-15(17,18)11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(21)22/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJBRCBFURYRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298018
Record name 2-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoic acid
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Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32941-99-4
Record name 2-[[[2-(Trifluoromethyl)phenyl]amino]carbonyl]benzoic acid
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Record name 2-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoic acid
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Record name 2'-(TRIFLUOROMETHYL)PHTHALANILIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-(trifluoromethyl)aniline with phosgene or a suitable carbamoyl chloride to form the corresponding carbamoyl intermediate.

    Coupling with Benzoic Acid: The carbamoyl intermediate is then coupled with benzoic acid or its derivatives under appropriate conditions, such as the presence of a base (e.g., triethylamine) and a coupling agent (e.g., dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamoyl group undergoes hydrolysis under acidic or basic conditions. In acidic media, the reaction yields 2-(trifluoromethyl)aniline and phthalic acid derivatives, while alkaline conditions produce ammonium salts:

Reaction pathway (acidic):
2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid + H₂O →
2-(Trifluoromethyl)aniline + Phthalic acid derivative

Thermochemical data for analogous hydrolysis :

ReactionΔH° (kJ/mol)Conditions
Phthalanilic acid → Phthalimide + H₂O-15Solid phase

Coupling Reactions

The carboxylic acid group participates in coupling reactions, forming amides or esters. For example, activation via DCC (dicyclohexylcarbodiimide) enables peptide-like bond formation with amines:

General mechanism:

  • Activation of benzoic acid’s -COOH group using DCC.

  • Nucleophilic attack by amine to form amide bond.

This reactivity aligns with methods described for structurally related trifluoromethyl-substituted benzanilides.

Thermal Decomposition

Thermogravimetric analysis of similar compounds indicates decomposition above 200°C, releasing CO₂ and forming aromatic intermediates. The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs.

Key decomposition products:

  • CO₂

  • 2-(Trifluoromethyl)aniline derivatives

  • Polycyclic aromatic hydrocarbons (trace)

Reactivity with Nucleophiles

The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbamoyl carbon, facilitating nucleophilic substitution. For instance:

Reaction with Grignard reagents:
R-Mg-X + Carbamoyl → R-substituted aniline + Magnesium salts

Synthetic Utility

This compound serves as an intermediate in kinase inhibitor synthesis. For example, coupling with 4-(aminomethyl)benzamide fragments yields analogs showing 91–92% EGFR inhibition at 10 nM .

Representative synthesis pathway :

  • Reductive amination of aldehyde intermediates.

  • Carbodiimide-mediated coupling with amines.

Comparative Reactivity Table

Reaction TypeConditionsKey ProductsEfficiency
Acidic HydrolysisH₂SO₄, refluxAniline derivativeHigh (ΔH = -53.5 kJ/mol )
Alkaline HydrolysisNaOH, 80°CAmmonium saltsModerate
DCC CouplingRT, DCMAmides/esters20–50% yield

The compound’s trifluoromethyl group enhances binding affinity in biological systems while stabilizing against hydrolytic degradation. Its dual functional groups (–COOH and –NH–CO–) enable diverse transformations, making it valuable for medicinal chemistry applications, particularly in kinase inhibitor development .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an anti-cancer agent. Research indicates that derivatives of benzoic acid with trifluoromethyl substitutions can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, studies have demonstrated that compounds similar to 2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid exhibit significant inhibitory activity against kinases such as EGFR and PDGFR, which are implicated in several cancers .

Table 1: Inhibitory Activity Against Receptor Tyrosine Kinases

Compound NameTarget KinasesIC50 (µM)Reference
Trifluoromethyl benzoic acid derivativeEGFR, PDGFR0.5
Another derivativeHER-2, KDR0.8

Anti-inflammatory Applications

The compound has been explored for its anti-inflammatory properties. It has been shown to inhibit the activity of phospholipase A2 (PLA2), an enzyme involved in the inflammatory response. Inhibition of PLA2 can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Agrochemicals

In agricultural chemistry, compounds with trifluoromethyl groups are often evaluated for their herbicidal and fungicidal properties. The unique electronic properties imparted by the trifluoromethyl group enhance the efficacy of these compounds against various pests and diseases in crops .

Table 2: Agrochemical Efficacy of Trifluoromethyl Compounds

Compound NameActivity TypeEfficacy (%)Reference
Trifluoromethyl benzoic acid derivativeHerbicide85%
Another derivativeFungicide75%

Material Science

The incorporation of trifluoromethyl groups into polymer matrices has led to materials with enhanced thermal stability and chemical resistance. These materials are particularly useful in coatings and advanced composites where durability is critical .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzoic acid derivatives, including this compound, against multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited moderate to significant cytotoxicity at concentrations ranging from 0.1 to 100 µM, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound effectively reduced PLA2 activity in cultured cells, correlating with decreased levels of arachidonic acid metabolites. This suggests a mechanism by which the compound may exert its anti-inflammatory effects, supporting its use in therapeutic applications targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Key Research Findings

Physicochemical Properties

Compound LogP Solubility (mg/mL) pKa (COOH)
Target Compound 3.2 0.12 2.8
2-[(3-Chlorophenyl)carbamoyl]benzoic acid 2.8 0.25 3.1
2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid 3.5 0.08 2.6

Biological Activity

2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring and a carbamoyl moiety linked to a benzoic acid structure. This unique configuration enhances its lipophilicity and bioavailability, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The trifluoromethyl group is believed to enhance the compound's interaction with microbial membranes, leading to increased efficacy against pathogens.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Studies have shown that these compounds can reduce inflammation markers in vitro and in vivo models .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays revealed significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival .

Case Studies

  • Inhibition of EGFR :
    • A study found that compounds containing a trifluoromethyl group showed potent inhibitory activity against the epidermal growth factor receptor (EGFR), with inhibition rates exceeding 90% at low concentrations (10 nM). This suggests potential applications in targeting cancers driven by EGFR signaling .
  • Docking Studies :
    • Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various protein kinases. The results indicated favorable interactions with the ATP-binding sites of several kinases, supporting its role as a potential therapeutic agent in cancer treatment .
  • Cytotoxicity Assays :
    • Cytotoxicity testing against human leukemia cell lines demonstrated that the compound significantly inhibited cell growth, suggesting its potential as an anticancer agent. The IC50 values were comparable to those of established chemotherapeutics .

Research Findings Summary Table

Activity TypeTarget/PathwayIC50 Value (µM)Reference
AntimicrobialVarious bacterial strainsNot specified
Anti-inflammatoryPro-inflammatory cytokinesNot specified
EGFR InhibitionCancer cell lines10 nM
CytotoxicityHuman leukemia cellsVaries (specific values not provided)

Q & A

Q. Why do computational docking scores sometimes conflict with experimental IC50 values?

  • Methodological Answer :
  • Entropy Effects : Include solvation entropy corrections (e.g., MM/PBSA) in docking workflows.
  • Protein Flexibility : Perform ensemble docking with multiple receptor conformations.
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid
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2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid

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